N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
N-[(2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic amide derivative characterized by a central ethanediamide (oxalamide) group bridging two distinct moieties: a 2-hydroxy-2,3-dihydro-1H-indenylmethyl group and a 4-(trifluoromethyl)phenyl group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins or receptors sensitive to aromatic and hydrogen-bonding motifs .
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c20-19(21,22)14-5-7-15(8-6-14)24-17(26)16(25)23-11-18(27)9-12-3-1-2-4-13(12)10-18/h1-8,27H,9-11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBTXMJFVVVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities.
Pharmacokinetics
Indole derivatives are generally known for their diverse biological activities and potential therapeutic applications.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to indole derivatives, it can be inferred that it may possess various biological activities. Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Cellular Effects
The cellular effects of N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide are yet to be studied in detail. A compound with a similar structure, (R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562), has been shown to inhibit neuroglioma cell growth through inducing apoptosis. This suggests that our compound of interest may also have potential effects on cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The table below compares the target compound with analogs sharing key structural elements:
Pharmacological and Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP, favoring blood-brain barrier penetration but possibly reducing aqueous solubility. Synthesis: Likely involves oxalyl chloride-mediated coupling of hydroxyindane-methylamine and 4-(trifluoromethyl)aniline derivatives, with protection of the hydroxy group .
- Immunoproteasome Inhibitors (): Compounds like N-((2-hydroxyindanyl)methyl)-3,5-dimethylisoxazole-4-carboxamide exhibit single amide linkages, which simplify synthesis but may reduce binding avidity compared to the target’s dual amide groups .
Q & A
Basic: What are the key challenges in synthesizing N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide, and how are they addressed methodologically?
Answer:
Synthesis involves multi-step reactions, including:
- Intermediate preparation : The hydroxy-substituted dihydroindenyl moiety requires stereoselective reduction of indene derivatives (e.g., using NaBH₄/CeCl₃ to preserve chirality) .
- Amide coupling : Activation of carboxylic acid intermediates (e.g., via EDCI/HOBt) to form the ethanediamide bond, with careful control of stoichiometry to avoid dimerization .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical due to polar hydroxyl and trifluoromethyl groups .
Common pitfalls include low yields during coupling; optimizing solvent polarity (e.g., DMF for solubility) and reaction time (monitored by TLC) improves efficiency .
Advanced: How can researchers resolve spectral contradictions in characterizing this compound’s stereochemistry?
Answer:
- NMR challenges : Overlapping signals from the dihydroindenyl and trifluoromethylphenyl groups complicate assignment. Use 2D NMR (HSQC, HMBC) to correlate protons and carbons, particularly for the chiral hydroxy center .
- X-ray crystallography : Resolve ambiguous configurations by growing single crystals (slow evaporation in MeOH/CH₂Cl₂) .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-31G**) .
Basic: What methodologies are recommended for assessing the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate the compound in buffers (pH 1–10, 37°C) for 24–72 hours, analyzing degradation via HPLC-UV (C18 column, acetonitrile/water gradient) .
- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures and identify degradation products .
- Light sensitivity : Expose to UV (254 nm) and visible light, monitoring changes by LC-MS to detect photooxidation .
Advanced: How can researchers elucidate the mechanism of action for this compound’s observed bioactivity?
Answer:
- Target identification : Use SPR biosensors to screen against kinase or GPCR libraries, focusing on structural analogs (e.g., indole/trifluoromethyl-containing compounds) .
- Binding assays : Measure IC₅₀ via fluorescence polarization (FP) or ITC to quantify affinity for putative targets .
- Pathway analysis : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., apoptosis, inflammation) .
Basic: What strategies optimize the compound’s solubility for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS with 0.1% Tween-80 to prevent aggregation .
- Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) for improved bioavailability .
Advanced: How should contradictory biological activity data across studies be reconciled?
Answer:
- Purity verification : Confirm compound integrity via HPLC-ELSD and LC-HRMS to rule out batch variability .
- Assay standardization : Validate cell lines (e.g., STR profiling) and control for oxygen tension/pH in cytotoxicity assays .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for covariates like solvent effects .
Basic: What computational tools predict this compound’s ADMET properties?
Answer:
- SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 interactions based on structural fingerprints .
- Molinspiration : Estimate solubility (LogS) and drug-likeness via topological polar surface area (TPSA) .
- AutoDock Vina : Dock the compound into homology models of targets (e.g., COX-2) to prioritize experimental validation .
Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?
Answer:
- Substituent variation : Synthesize analogs with modified dihydroindenyl (e.g., methyl vs. ethyl) or trifluoromethylphenyl (e.g., chloro vs. fluoro) groups .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-independent descriptors to guide design .
- Proteome profiling : Use KinomeScan to assess off-target kinase binding, refining substituents to minimize cross-reactivity .
Basic: What analytical techniques validate synthetic intermediates during multi-step synthesis?
Answer:
- LC-MS : Confirm molecular weight and detect impurities (e.g., unreacted starting materials) .
- FTIR : Monitor carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups to track reaction progress .
- Elemental analysis : Verify C, H, N content (±0.3% deviation) for critical intermediates .
Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?
Answer:
- Quality control : Implement QbD principles (ICH Q8) for synthesis, including defined critical process parameters (CPPs) .
- Bioassay normalization : Use internal standards (e.g., staurosporine for cytotoxicity) to calibrate inter-assay variability .
- Stability-indicating methods : Develop UPLC-PDA methods with forced degradation studies to ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
